molecular formula C11H10F3N5OS B10962567 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10962567
M. Wt: 317.29 g/mol
InChI Key: DKAAQSXLOIVKDR-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrazole intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Agrochemicals: It is explored for use as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide stands out due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts unique electronic properties and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H10F3N5OS

Molecular Weight

317.29 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H10F3N5OS/c1-19-6(4-7(18-19)11(12,13)14)8(20)15-10-17-16-9(21-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,15,17,20)

InChI Key

DKAAQSXLOIVKDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3CC3

Origin of Product

United States

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